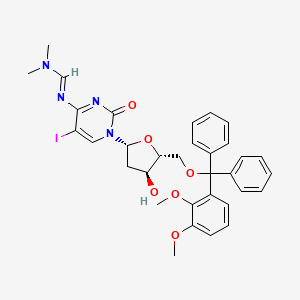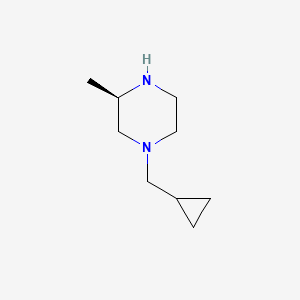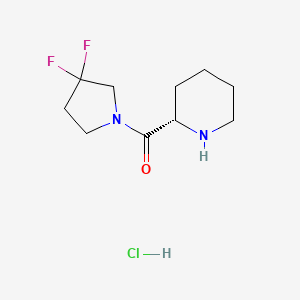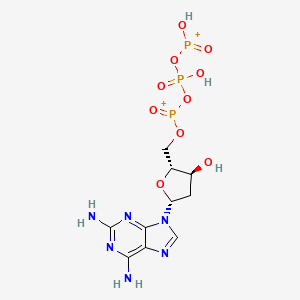
Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- is a derivative of adenosine triphosphate (ATP), a crucial molecule in cellular energy transfer. This compound is characterized by the presence of an amino group at the 2’ position and the absence of a hydroxyl group, making it a deoxy derivative. It plays a significant role in various biochemical processes, particularly in nucleic acid synthesis and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- typically involves the phosphorylation of 2-amino-2’-deoxyadenosine. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs kinases, while chemical synthesis involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize microbial fermentation processes, where genetically engineered microorganisms are used to produce the desired compound. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the triphosphate group, affecting the compound’s energy transfer capabilities.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can have distinct biological activities and applications .
Aplicaciones Científicas De Investigación
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- has numerous scientific research applications:
Chemistry: It is used in studies involving nucleotide analogs and their interactions with enzymes.
Biology: The compound is employed in research on DNA and RNA synthesis, as well as in studies of cellular energy metabolism.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- involves its incorporation into nucleic acids, where it can act as a chain terminator during DNA synthesis. This property is particularly useful in antiviral therapies, where the compound can inhibit viral replication. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate (ATP): The parent compound, which is essential for cellular energy transfer.
2’-Deoxyadenosine 5’-triphosphate (dATP): A deoxy derivative used in DNA synthesis.
Adenosine 5’-tetraphosphate (Ap4): A nucleotide involved in various biochemical processes
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds, making it valuable in therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N6O10P3+2 |
|---|---|
Peso molecular |
472.18 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H13N6O10P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(24-6)2-23-28(20)26-29(21,22)25-27(18)19/h3-6,17H,1-2H2,(H4-2,11,12,14,15,18,19,21,22)/p+2/t4-,5+,6+/m0/s1 |
Clave InChI |
LPRNYCQYMXQQMB-KVQBGUIXSA-P |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


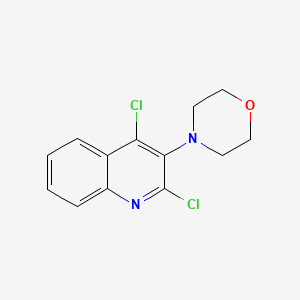
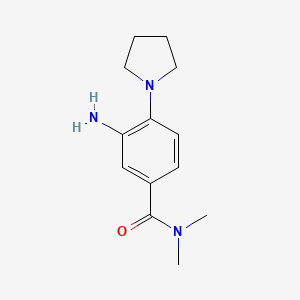

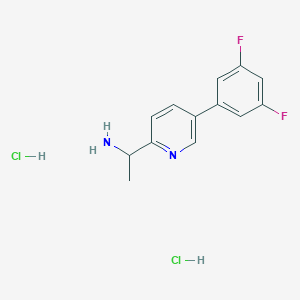
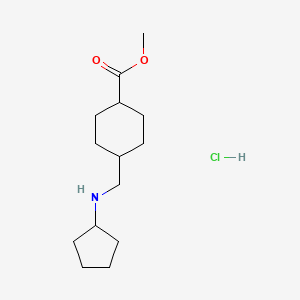


![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
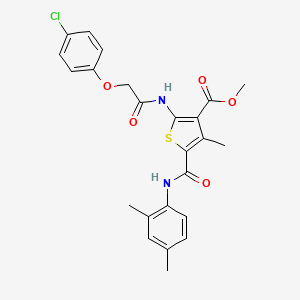

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)
